3-(Ethyl(trifluoromethyl)amino)phenol
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Overview
Description
3-(Ethyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(trifluoromethyl)amino)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrobromic acid as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and trifluoromethylated compounds.
Scientific Research Applications
3-(Ethyl(trifluoromethyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential pharmacological effects, such as inhibiting specific enzymes or receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethyl and amino groups.
3-(Ethylamino)phenol: Contains the ethyl and amino groups but lacks the trifluoromethyl group.
3-(Methyl(trifluoromethyl)amino)phenol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-(Ethyl(trifluoromethyl)amino)phenol is unique due to the combination of its ethyl, trifluoromethyl, and amino groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-[ethyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-4-3-5-8(14)6-7/h3-6,14H,2H2,1H3 |
InChI Key |
BLKVQBGNFYBPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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